molecular formula C13H16Cl2N2O B14489408 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride CAS No. 64639-91-4

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride

Cat. No.: B14489408
CAS No.: 64639-91-4
M. Wt: 287.18 g/mol
InChI Key: GPBKUSKSDWWECF-UHFFFAOYSA-N
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Description

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride is a chemical compound with the molecular formula C10H9ClN2O*ClH and a molecular weight of 245.108 . This compound is known for its unique structure, which includes an oxazole ring and a chlorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride involves several steps. One common synthetic route includes the reaction of 5-(4-chlorophenyl)-2-oxazolemethanamine with propylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium hydroxide or potassium carbonate. This leads to the formation of substituted phenyl derivatives.

Scientific Research Applications

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and chlorophenyl group allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-propyl-, monohydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

64639-91-4

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C13H15ClN2O.ClH/c1-2-7-15-9-13-16-8-12(17-13)10-3-5-11(14)6-4-10;/h3-6,8,15H,2,7,9H2,1H3;1H

InChI Key

GPBKUSKSDWWECF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC=C(O1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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